Bis(1H,1H,7H-perfluoroheptyloxy)methane
Overview
Description
Bis(1H,1H,7H-perfluoroheptyloxy)methane: is a fluorinated organic compound with the molecular formula C15H8F24O2 . It is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,7H-perfluoroheptyloxy)methane typically involves the reaction of perfluoroheptyl alcohol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the compound. The use of advanced reactors and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(1H,1H,7H-perfluoroheptyloxy)methane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Bis(1H,1H,7H-perfluoroheptyloxy)methane is used as a surfactant and in the synthesis of fluorinated polymers. Its unique properties make it suitable for applications in coatings, lubricants, and sealants.
Biology and Medicine: In biological research, the compound is used in the development of drug delivery systems due to its ability to form stable emulsions and its biocompatibility. It is also explored for use in imaging agents and diagnostic tools.
Industry: The compound is employed in the electronics industry for the production of high-performance materials. Its thermal stability and chemical resistance make it ideal for use in semiconductor manufacturing and other high-tech applications.
Mechanism of Action
The mechanism by which Bis(1H,1H,7H-perfluoroheptyloxy)methane exerts its effects is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which influences the reactivity and stability of the compound. This effect is utilized in various applications to enhance the performance of materials and systems.
Comparison with Similar Compounds
- Perfluoroheptyl alcohol
- Perfluorooctanoic acid
- Perfluorodecanoic acid
Comparison: Bis(1H,1H,7H-perfluoroheptyloxy)methane is unique due to its bis-ether structure, which provides enhanced stability and lower surface energy compared to similar perfluorinated compounds. This makes it more suitable for applications requiring extreme chemical resistance and thermal stability.
Properties
IUPAC Name |
7-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxymethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F24O2/c16-4(17)8(24,25)12(32,33)14(36,37)10(28,29)6(20,21)1-40-3-41-2-7(22,23)11(30,31)15(38,39)13(34,35)9(26,27)5(18)19/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGVSCAQQAVZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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